(E)-2-Iodobut-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding how the compound is made. It could be synthesized in a lab or it could be naturally occurring. The synthesis process often involves reactions with other chemicals .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. This can help us understand its reactivity, stability, and what other compounds it can form .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. These properties can often be found in chemical databases .Scientific Research Applications
Chemical Reactivity and Structure Studies
- Research on the nucleophilic reactivity of compounds like 1,4-di-iodobut-2-ene has contributed to understanding the relative rates of iodide-promoted eliminations. This knowledge is crucial for predicting and controlling chemical reactions in synthetic organic chemistry (Hudson, Arendt & Mancuso, 1967).
Synthesis of Chiral Compounds
- (E)-2-Iodobut-2-ene-1,4-diol derivatives, such as (2R,3E)-4-Iodobut-3-en-2-ol, have been synthesized with high enantiomeric purity. These chiral compounds are significant in the development of pharmaceuticals and agrochemicals where chirality can impact the efficacy and safety of the compounds (Bänziger, Griffiths & Mcgarrity, 1993).
Conversion to Allylic Alcohols
- The conversion of compounds like 2-butyn-1,4-diol to iodine-containing allylic alcohols, which are useful intermediates in organic synthesis, demonstrates the versatility of this compound in chemical transformations (Taber, Sikkander, Berry & Frankowski, 2008).
Iodohydroxylation Reactions
- Iodohydroxylation reactions of alkylidenecyclopropanes, which can yield compounds like 3-iodobut-3-en-1-ol derivatives, highlight another area of application for this compound in synthetic methodology (Yang & Huang, 2008).
Stereo-selective Synthesis
- The compound has been used in stereo-selective synthesis processes, such as the creation of Z- or E-3-methylalk-2-enoic acids. This type of selective synthesis is important in creating specific molecular configurations required in certain pharmaceuticals and chemicals (Abarbri, Parrain & Duchěne, 1995).
Creation of Fungal Decanolides
- This compound derivatives have been used in the synthesis of fungal decanolides, which are natural compounds with potential applications in pharmaceuticals and agriculture (Sherwood et al., 2018).
Catalyst in Organic Reactions
- The compound has been applied as a catalyst in lithiation reactions, aiding in the creation of more complex organic molecules. This showcases its role in facilitating various chemical transformations (Guijarro & Yus, 1994).
Allylic-Type Reagents Synthesis
- It has been used in the preparation of allylic-type diindium reagents, illustrating its utility in the creation of reagents for further chemical reactions (Hirashita, Hayashi, Mitsui & Araki, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-iodobut-2-ene-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-4(3-7)1-2-6/h1,6-7H,2-3H2/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFFVUNQEUALNI-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CO)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(\CO)/I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.